molecular formula C12H23ClN2 B1224878 1-Methyl-3-octylimidazolium chloride CAS No. 64697-40-1

1-Methyl-3-octylimidazolium chloride

Cat. No.: B1224878
CAS No.: 64697-40-1
M. Wt: 230.78 g/mol
InChI Key: OXFBEEDAZHXDHB-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of 1-Methyl-3-octylimidazolium chloride is the aquatic organisms, specifically the water flea, Moina macrocopa . The compound has been shown to exhibit high toxicity to these organisms .

Mode of Action

This compound interacts with its targets by inhibiting their survivorship, body length, and reproduction . This inhibition exhibits a significant dose-related decrease . The compound also appears to inhibit the dehydrogenase activity of cells at concentrations above 0.2 mM, indicating that it inhibits cell activity .

Biochemical Pathways

The compound’s ability to inhibit dehydrogenase activity suggests that it may interfere with energy production pathways in cells .

Pharmacokinetics

The compound is known to be slightly soluble in water , which could influence its bioavailability.

Result of Action

The exposure of aquatic organisms to this compound results in significant toxic effects, including decreased survivorship, reduced body length, and inhibited reproduction . These effects are dose-dependent and can persist across generations .

Action Environment

This compound is considered an eco-friendly alternative to conventional industrial solvents, but it is hard to degrade and can easily accumulate in the environment . Its emission into the atmosphere is negligible, so it causes little air pollution . Due to its relatively high water solubility, it can easily enter the aquatic environment . This environmental presence, combined with its stability and potential toxicity, suggests that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-octylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and reaction medium. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting biochemical processes. For instance, it has been used as a reaction medium for the hydrolysis of sucrose to form hydroxymethylfurfural in the presence of hydrochloric acid and metal chloride catalysts . Additionally, this compound can act as a structure-directing agent during the preparation of organized mesoporous alumina . These interactions highlight its versatility and importance in biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to exhibit high toxicity to aquatic organisms such as the water flea, Moina macrocopa . The compound can inhibit cell activity, as evidenced by a marked drop in dehydrogenase activity at higher concentrations . Furthermore, this compound can affect the thyroid-controlled internal secretion system in zebrafish, altering thyroid hormone levels and the expression of hypothalamic-pituitary-thyroid-related genes . These findings indicate that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For example, its adsorption on biochar is controlled by electrostatic attraction and hydrogen bonding . The compound can also interact with aromatic rings of biochar through π-π electron donor-acceptor interactions . These interactions suggest that this compound can influence enzyme activity, either by inhibiting or activating specific enzymes, and alter gene expression through its binding properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. It has been found that the compound is biodegradable at concentrations up to 0.2 mM, with higher concentrations inhibiting cell activity . In chronic toxicity studies, the compound exhibited significant dose-related decreases in survivorship, body length, and reproduction of Moina macrocopa . These temporal effects highlight the importance of monitoring the concentration and exposure duration of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies on Moina macrocopa, higher concentrations of the compound resulted in significant toxicity, inhibiting survivorship, body length, and reproduction . The compound’s toxicity was also observed in zebrafish, where it affected thyroid hormone levels and gene expression . These findings suggest that while this compound can be useful in biochemical applications, its dosage must be carefully controlled to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its biodegradation in activated sewage sludge has been studied, revealing that the compound can be broken down at concentrations up to 0.2 mM . The compound’s interactions with enzymes and other biomolecules can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s sorption on biochar, for example, is influenced by electrostatic attraction and hydrogen bonding . These interactions can affect the compound’s localization and accumulation within cells, impacting its overall activity and function.

Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBEEDAZHXDHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047873
Record name 1-Methyl-3-octylimidazolium chloride
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Molecular Weight

230.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64697-40-1
Record name 1-Octyl-3-methylimidazolium chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Record name 1-Methyl-3-n-octylimidazolium Chloride
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Record name 1-Methyl-3-octylimidazolium chloride
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 654 g of 1-chlorooctane and 360 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. After two days, 60 g of 1-chlorooctane was added into the reactor. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times and toluene three times. After that, it was dried in vacuum for three days.
Quantity
654 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-methyl-3-octylimidazolium chloride?

A1: The molecular formula is C12H21ClN2 and its molecular weight is 228.78 g/mol.

Q2: How does this compound interact with water?

A2: this compound is highly soluble in water. Studies have shown that its interaction with water disrupts the typical hydrogen bonding network of water, influencing its viscosity and other physicochemical properties. [, , ]

Q3: Does this compound exhibit any specific interactions with biomolecules?

A3: Yes, research has demonstrated interactions with proteins and lipids. For example, it has been shown to influence the stability and activity of lysozyme, potentially by binding at its active site. [] It has also been shown to affect the phase transition temperature and fluidity of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes. []

Q4: How does the alkyl chain length of imidazolium-based ionic liquids affect their interactions with biological systems?

A4: Studies comparing this compound with similar ionic liquids possessing shorter alkyl chains suggest that increasing the chain length enhances hydrophobicity and alters interactions with biomolecules. This can be observed in its effect on protein refolding and liposome properties. [, ]

Q5: What are some applications of this compound?

A5: this compound has been investigated for various applications, including:* Solvent for chemical reactions: It can dissolve various organic and inorganic compounds, making it suitable for use as a solvent in chemical synthesis and catalysis. [, , ]* Electrolyte component: Its ionic conductivity makes it potentially useful as a component in electrochemical devices such as batteries and capacitors. [, ]* Nanomaterial synthesis: It has shown promise as a template or structure-directing agent in the synthesis of nanomaterials with controlled morphology and properties. []

Q6: Has this compound been investigated for its catalytic properties?

A7: Yes, research has explored its use as a solvent and potential catalyst in various chemical reactions. For example, it has been studied for its ability to facilitate the production of hydroxymethylfurfural from sucrose. []

Q7: Have computational methods been used to study this compound?

A8: Yes, molecular dynamics simulations have been employed to investigate its interactions with proteins like lysozyme. These simulations can provide insights into the binding mechanism and conformational changes induced by the ionic liquid. [, , ]

Q8: What is the environmental fate of this compound?

A9: Studies have focused on its biodegradation potential and sorption behavior in soil and activated sludge. Research indicates that it can be significantly sorbed onto solids, potentially limiting its mobility in the environment but also impacting its bioavailability for degradation. [, , , ]

Q9: What are the potential toxicological effects of this compound on aquatic organisms?

A11: Research suggests that this compound can negatively impact aquatic organisms like zebrafish and loach. Studies have reported effects on embryonic development, thyroid hormone levels, oxidative stress, and genotoxicity. [, , ]

Q10: Are there any strategies to mitigate the potential environmental risks associated with this compound?

A12: Research suggests that electrochemical wastewater treatment could be a potential strategy for degrading this compound and potentially other non-biodegradable ionic liquids. []

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